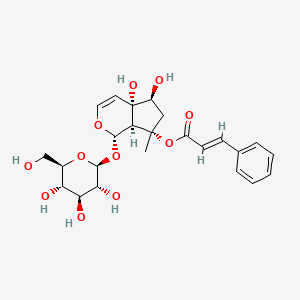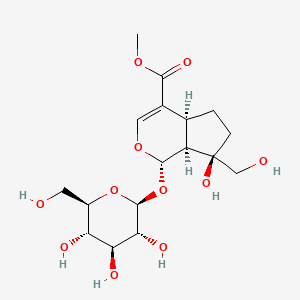
Volvaltrato B
Descripción general
Descripción
Volvaltrate B is a natural iridoid compound isolated from the roots of Valeriana jatamansi and Valeriana officinalis . It exhibits significant cytotoxic activity against various cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) . The molecular formula of Volvaltrate B is C27H41ClO11, and its molecular weight is 577.06 g/mol .
Aplicaciones Científicas De Investigación
Volvaltrate B has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoids and their chemical properties.
Biology: Volvaltrate B is studied for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent
Medicine: Research is ongoing to explore its therapeutic potential in treating various cancers, including lung adenocarcinoma, prostate cancer, colon cancer, and hepatoma
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Volvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Volvaltrate B has been shown to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway in HCT116 human colorectal carcinoma cells . This interaction highlights its potential in modulating key signaling pathways involved in cell survival and proliferation.
Cellular Effects
Volvaltrate B exhibits significant cytotoxic activity against various cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) cell lines . It influences cell function by inducing mitochondrial apoptosis and suppressing invasion and migration of cancer cells. Additionally, Volvaltrate B inhibits the PDGFRA/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, Volvaltrate B exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in cancer cell survival. For instance, it downregulates the expression of PDGFRA, leading to the inhibition of the MEK/ERK signaling pathway . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, Volvaltrate B induces autophagy-associated cell death via the PDK1/Akt/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Volvaltrate B have been observed to change over time. Studies have shown that Volvaltrate B remains stable under recommended storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated. Initial findings suggest that prolonged exposure to Volvaltrate B can lead to sustained inhibition of cancer cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of Volvaltrate B vary with different dosages in animal models. At lower doses, Volvaltrate B exhibits significant anticancer activity without notable toxic effects . At higher doses, it may cause adverse effects, including toxicity and potential damage to healthy tissues. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Volvaltrate B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Specifically, Volvaltrate B has been shown to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway . This interaction highlights its role in modulating key metabolic processes involved in cancer cell survival and proliferation.
Transport and Distribution
Within cells and tissues, Volvaltrate B is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. Studies have shown that Volvaltrate B is effectively transported to cancer cells, where it exerts its cytotoxic effects . Understanding the transport and distribution mechanisms of Volvaltrate B is crucial for optimizing its therapeutic potential.
Subcellular Localization
Volvaltrate B exhibits specific subcellular localization patterns that influence its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Volvaltrate B has been observed to localize in the mitochondria, where it induces mitochondrial apoptosis in cancer cells . This subcellular localization is essential for its anticancer activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Volvaltrate B can be synthesized through a series of chemical reactions starting from natural precursors found in Valeriana species . The synthetic route involves multiple steps, including extraction, purification, and chemical transformation. The key steps include:
Extraction: The roots of Valeriana jatamansi or Valeriana officinalis are extracted using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Volvaltrate B.
Chemical Transformation: The isolated compound undergoes chemical transformations, including chlorination and cyclization, to yield Volvaltrate B.
Industrial Production Methods
Industrial production of Volvaltrate B involves large-scale extraction and purification processes. The roots of Valeriana species are harvested and processed in bulk. The extraction is carried out using industrial solvents, and the purification is achieved through high-performance liquid chromatography (HPLC) or other advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Volvaltrate B undergoes various chemical reactions, including:
Oxidation: Volvaltrate B can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Volvaltrate B into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Volvaltrate B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of Volvaltrate B with modified functional groups, which can exhibit different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Valtrate: Another iridoid compound found in Valeriana species, known for its anticancer properties.
Valeriotetrate C: A chlorinated iridoid with similar cytotoxic activity.
1,5-Dihydroxy-3,8-epoxyvalechlorine: Another chlorinated iridoid with structural similarities to Volvaltrate B.
Uniqueness of Volvaltrate B
Volvaltrate B is unique due to its specific cytotoxic activity against a broad range of cancer cell lines and its potential to target multiple molecular pathways involved in cancer progression . Its distinct chemical structure, characterized by chlorination and cyclization, sets it apart from other iridoid compounds .
Propiedades
IUPAC Name |
[(1S,4aR,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPPNBQSYOUCV-PXKJKYEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the corrected structure of Volvaltrate B and what is its known biological activity?
A1: Initially mischaracterized, the structure of Volvaltrate B was revised based on X-ray analysis and chemical transformation []. The corrected structure shows the OH group at position 8, different from the initial assignment. Volvaltrate B demonstrates cytotoxic activity against several cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) [].
Q2: Where was Volvaltrate B first isolated from?
A2: Volvaltrate B was originally isolated from Valeriana officinalis, a plant commonly known as valerian []. It has also been isolated, for the first time, from the seeds of Valeriana jatamansi along with other iridoid compounds []. This suggests that this compound might be present in other species of the Valeriana genus.
Q3: What are the knowledge gaps regarding Volvaltrate B that require further investigation?
A3: While the corrected structure and some cytotoxic activity have been reported [, ], there's limited information about Volvaltrate B. Further research is needed to understand:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)

